[4,5-dichloro-6-oxo-1(6H)-pyridazinyl]methyl 4-fluorobenzenecarboxylate
Description
[4,5-Dichloro-6-oxo-1(6H)-pyridazinyl]methyl 4-fluorobenzenecarboxylate (hereafter referred to as the "target compound") is a heterocyclic ester with a pyridazinyl core substituted with chlorine atoms at positions 4 and 5, and a 4-fluorobenzoate ester group. Its molecular formula is C₁₂H₇Cl₂FN₂O₃, with a molecular weight of 317.10 g/mol and a computed XLogP3 of 2.9, indicating moderate lipophilicity . The compound has been studied for its structural and biological relevance, particularly in the context of osteoclast inhibition, as inferred from analogs in the same chemical family .
Properties
IUPAC Name |
(4,5-dichloro-6-oxopyridazin-1-yl)methyl 4-fluorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2FN2O3/c13-9-5-16-17(11(18)10(9)14)6-20-12(19)7-1-3-8(15)4-2-7/h1-5H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIGYFDAHCNYMIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OCN2C(=O)C(=C(C=N2)Cl)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4,5-dichloro-6-oxo-1(6H)-pyridazinyl]methyl 4-fluorobenzenecarboxylate typically involves the reaction of 4,5-dichloro-6-oxo-1(6H)-pyridazine with 4-fluorobenzenecarboxylic acid in the presence of a suitable coupling agent. One common method involves the use of (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester as a coupling agent under mild conditions . The reaction is carried out in an organic solvent such as acetonitrile, with triethylamine as a base, at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
[4,5-dichloro-6-oxo-1(6H)-pyridazinyl]methyl 4-fluorobenzenecarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridazinone ring can be substituted with other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols can be used under basic conditions.
Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the ester group.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate and chromium trioxide, while reducing agents may include sodium borohydride and lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Substituted pyridazinone derivatives.
Hydrolysis: 4,5-dichloro-6-oxo-1(6H)-pyridazinylmethanol and 4-fluorobenzoic acid.
Oxidation and Reduction: Various oxidized or reduced derivatives of the original compound.
Scientific Research Applications
[4,5-dichloro-6-oxo-1(6H)-pyridazinyl]methyl 4-fluorobenzenecarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [4,5-dichloro-6-oxo-1(6H)-pyridazinyl]methyl 4-fluorobenzenecarboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would vary based on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The target compound’s structural analogs differ primarily in halogen substitution or aromatic substituents, which significantly alter physicochemical and biological properties.
Key Observations :
- Aromatic Substituents : The 4-trifluoromethyl group increases lipophilicity (XLogP3 = 3.8) compared to 4-fluoro (XLogP3 = 2.9), which may influence target binding kinetics. The 4-methyl variant has lower hydrogen bond acceptors, possibly reducing polar interactions .
Osteoclast Inhibition
The target compound’s analogs, such as 2N1HIA (a pyridazinyl-acetamide derivative), inhibit osteoclast differentiation by suppressing cathepsin K expression . Structural features critical for activity include:
- Chlorine Substitution : The dichloro configuration in the target compound likely enhances electron-withdrawing effects, stabilizing interactions with enzymatic targets like cathepsin K.
- Fluorine vs. Trifluoromethyl : The 4-fluoro group in the target compound may offer a balance between electronegativity and steric bulk, whereas the trifluoromethyl group in other analogs could improve binding affinity but increase metabolic stability concerns .
The methyl-substituted analog’s lower hydrogen bonding capacity could diminish target engagement .
Biological Activity
[4,5-Dichloro-6-oxo-1(6H)-pyridazinyl]methyl 4-fluorobenzenecarboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.
- Chemical Name : this compound
- CAS Number : 439107-89-8
- Molecular Formula : C12H8Cl2N2O3
- Molecular Weight : 333.55 g/mol
- Structure : The compound features a pyridazine ring substituted with dichloro and oxo groups, linked to a carboxylate moiety via a methyl group.
Antimicrobial Properties
Research has indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of pyridazine have shown efficacy against various bacterial strains. A study focusing on pyridazine derivatives highlighted their potential as antibacterial agents, suggesting that the presence of electron-withdrawing groups like chlorine enhances their activity against Gram-positive bacteria.
Anticancer Activity
Several studies have explored the anticancer potential of pyridazine derivatives. For example:
- In vitro studies : Compounds similar to this compound have been tested against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values in the micromolar range.
The proposed mechanism of action for the anticancer activity involves the induction of apoptosis through the activation of caspases and modulation of cell cycle proteins. The compound may also interfere with DNA synthesis due to its structural similarity to nucleobases.
Case Studies
- Case Study on Antibacterial Activity :
- A study conducted on various derivatives of pyridazine demonstrated that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus.
- Case Study on Anticancer Efficacy :
- In a recent investigation, researchers evaluated the cytotoxic effects of this compound on human lung cancer cells. The study revealed that treatment with the compound led to significant apoptosis as evidenced by increased annexin V staining and decreased mitochondrial membrane potential.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
